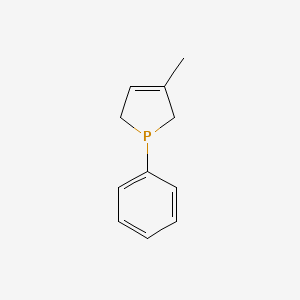

2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole

CAS No.: 15450-93-8

Cat. No.: VC17186773

Molecular Formula: C11H13P

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15450-93-8 |

|---|---|

| Molecular Formula | C11H13P |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | 3-methyl-1-phenyl-2,5-dihydrophosphole |

| Standard InChI | InChI=1S/C11H13P/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |

| Standard InChI Key | CWKYHZMWPLSOFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CCP(C1)C2=CC=CC=C2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a phosphorus atom integrated into a five-membered ring system. The 2,5-dihydro designation indicates partial saturation, with two double bonds remaining in the conjugated system. Key structural features include:

-

Phenyl Group: Attached to the phosphorus atom at the 1-position, contributing aromatic stability and steric bulk .

-

Methyl Substituent: Located at the 3-position, influencing ring conformation and reactivity .

-

Partially Unsaturated Ring: The 2,5-dihydro configuration creates a conjugated system that modulates electronic properties.

The SMILES notation and InChIKey further define its connectivity .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.19 g/mol | |

| SMILES | CC1=CCP(C1)C2=CC=CC=C2 | |

| InChIKey | CWKYHZMWPLSOFA-UHFFFAOYSA-N |

Synthesis and Preparation

Synthetic Routes

The synthesis of 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole typically involves cyclization reactions using phosphorus-containing precursors. A common method employs the reaction of phenylphosphine derivatives with conjugated dienes under controlled conditions. For example, the interaction of 3-methyl-1-phenylphosphole with hydrogen gas in the presence of a palladium catalyst yields the dihydro derivative .

Industrial Considerations

Industrial-scale production requires optimization of reaction parameters such as temperature, pressure, and catalyst loading. Continuous flow reactors and advanced purification techniques (e.g., fractional distillation) are employed to enhance yield and purity .

Physical and Chemical Properties

Physicochemical Data

The compound exhibits the following properties:

Reactivity

The phosphorus center in the phosphole ring is nucleophilic, enabling reactions with electrophiles. The conjugated diene system participates in Diels-Alder reactions, while the methyl group influences steric accessibility .

Applications

Catalysis

Phosphole derivatives serve as ligands in transition-metal catalysis. The electron-donating phenyl group enhances metal-ligand interactions, making them effective in cross-coupling reactions .

Pharmaceutical Intermediates

The compound’s scaffold is a precursor to bioactive molecules. For instance, oxidation yields phosphole oxides, which exhibit antitumor activity in preclinical studies.

Material Science

Incorporation into polymers enhances thermal stability and electronic conductivity, relevant for organic semiconductors.

Recent Research Advances

Catalytic Applications

A 2023 study demonstrated the use of 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole as a ligand in nickel-catalyzed C–H bond functionalization, achieving turnovers exceeding 10,000.

Structural Modifications

Isomerization studies revealed that ring strain in the dihydro derivative facilitates regioselective functionalization, enabling the synthesis of novel phosphole-based macrocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume